1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide
Description
1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a sulfonylamino group, and a brominated aromatic ring
Properties
IUPAC Name |
1-[(3-bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-7-8(12)3-2-4-9(7)18(16,17)14-11(5-6-11)10(13)15/h2-4,14H,5-6H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYJFDXXVUCTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)NC2(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide typically involves multiple steps:
Bromination of 2-methylphenylamine: The starting material, 2-methylphenylamine, undergoes bromination to introduce a bromine atom at the 3-position.
Sulfonylation: The brominated product is then reacted with a sulfonyl chloride to form the sulfonylamino derivative.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation methods, such as the Simmons-Smith reaction or using diazo compounds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonylamino group can be involved in redox reactions, potentially altering the electronic properties of the compound.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Ring-Opened Products: Ring-opening reactions can yield linear or branched products depending on the conditions.
Scientific Research Applications
1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the effects of cyclopropane-containing compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism by which 1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-[(3-Chloro-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide
- 1-[(3-Fluoro-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide
Uniqueness: 1-[(3-Bromo-2-methylphenyl)sulfonylamino]cyclopropane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro or fluoro analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
